N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
CAS No.:
VCID: VC15174351
Molecular Formula: C24H18ClN5O2
Molecular Weight: 443.9 g/mol
* For research use only. Not for human or veterinary use.
![N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide -](/images/structure/VC15174351.png)
Description |
N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound belonging to the triazole-containing quinazoline derivatives. Its structure is characterized by a quinazoline moiety fused with a triazole ring, which contributes to its potential biological activities. SynthesisThe synthesis of N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro triazolo[1,5-a]quinazoline-8-carboxamide typically involves several key steps. These steps include the formation of the triazoloquinazoline core and subsequent functionalization with specific groups. The synthetic routes often employ various reagents and catalysts to facilitate the formation of desired chemical bonds. The specific conditions for these reactions may vary based on the reactants used, but they often require careful control of temperature and pH to achieve optimal yields. Common reagents include hydrazine derivatives for triazole formation and various coupling agents for linking the chlorobenzyl group. Potential ApplicationsN-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro triazolo[1,5-a]quinazoline-8-carboxamide has potential applications in scientific research:
Biological Activity and Mechanism of ActionThe mechanism of action for N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro triazolo[1,5-a]quinazoline-8-carboxamide is not fully elucidated but is likely related to its interaction with biological targets such as enzymes or receptors involved in neurotransmission or cell signaling pathways. Studies indicate that compounds containing triazole rings often exhibit significant biological activities such as antitumor and antimicrobial effects due to their ability to inhibit specific enzyme activities or disrupt cellular processes. Data Table: Biological Activities of Related CompoundsTriazoloquinazoline derivatives have demonstrated diverse biological activities. For instance, compounds similar to N-(4-fluorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro triazolo[1,5-a]quinazoline-8-carboxamide have been shown to reduce nitric oxide (NO) production and downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. Additionally, studies have demonstrated that triazole-containing compounds can induce apoptosis in cancer cell lines.
Structural RepresentationThe structure of N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro triazolo[1,5-a]quinazoline-8-carboxamide features a quinazoline moiety with a triazole ring. Its structural representation can be visualized using chemical drawing software or databases that provide 2D or 3D structural models. |
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Product Name | N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide | ||||||||||
Molecular Formula | C24H18ClN5O2 | ||||||||||
Molecular Weight | 443.9 g/mol | ||||||||||
IUPAC Name | N-[(3-chlorophenyl)methyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide | ||||||||||
Standard InChI | InChI=1S/C24H18ClN5O2/c1-14-4-2-6-16(10-14)21-22-27-24(32)19-9-8-17(12-20(19)30(22)29-28-21)23(31)26-13-15-5-3-7-18(25)11-15/h2-12,29H,13H2,1H3,(H,26,31) | ||||||||||
Standard InChIKey | PSAORPWCMBPBCH-UHFFFAOYSA-N | ||||||||||
Canonical SMILES | CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC(=CC=C5)Cl | ||||||||||
PubChem Compound | 45501423 | ||||||||||
Last Modified | Aug 09 2024 |
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